((5-氯噻吩-2-基)甲基)肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

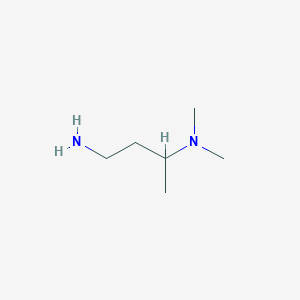

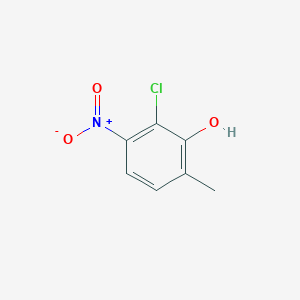

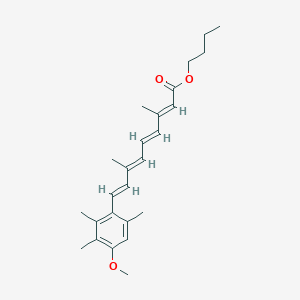

The compound of interest, ((5-Chlorothiophen-2-yl)methyl)hydrazine, is a derivative of hydrazine where the hydrazine moiety is attached to a chlorinated thiophene ring. This structure is related to various research compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related hydrazine derivatives often involves the reaction of hydrazine or its substituted variants with different electrophilic compounds. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved by the condensation/cyclization reaction of a chalcone-like precursor with (3-chlorophenyl)hydrazine hydrochloride . Similarly, other studies have reported the synthesis of hydrazine derivatives using reactions with chalcones, chromones, and isatins under various conditions, including the use of ultrasound irradiation and solvent-free methods .

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is often confirmed using spectroscopic methods such as NMR and IR, as well as single-crystal X-ray diffraction studies. For example, the crystal and molecular structure of certain pyrazole derivatives was determined by X-ray analysis, revealing the presence of intramolecular hydrogen bonds and the influence of substituents on crystal packing . The crystal structure of S-methyl 2-(5-chloro-2-oxoindolin-3-ylidene)hydrazinecarbodithioate was also elucidated, showing the thione form and the trans configuration of the isatin moiety .

Chemical Reactions Analysis

Hydrazine derivatives can undergo various chemical reactions, including nucleophilic substitution, heterocyclization, and recyclization. For instance, nucleophilic substitution of chlorine with hydrazine in 5-aryl-2-chloromethyl-1,3,4-oxadiazoles has been studied, confirming the structures of the products by NMR spectroscopy . Heterocyclization reactions have been used to synthesize thiophene and pyrrole derivatives from bis(2-chloroprop-2-en-1-yl)sulfide in a hydrazine hydrate–alkali medium .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. The presence of substituents such as chlorine and the thiophene ring can affect the compound's reactivity, solubility, and potential biological activity. For example, some hydrazine derivatives have shown cytotoxic and antioxidant properties, as well as promising binding affinity against certain biological targets . The crystal structures of these compounds often reveal diverse non-covalent interactions, which can impact their stability and reactivity .

科学研究应用

抗结核活性

已评估肼衍生物对结核分枝杆菌菌株的抗结核活性。对异烟肼 (INH) 结构的修饰,包括 N-取代衍生物,已显示出体外显着的疗效。这些修饰导致化合物的最小抑菌浓度 (MIC) 与 INH 相当或优于 INH,表明它们作为抗结核化合物的潜在先导 (Asif,2014 年)。

抗菌剂

酰肼-腙衍生物的抗菌活性有据可查,显示出广泛的作用,包括抗菌、抗真菌和抗原生动物作用。由于其作为多功能抗菌剂的潜力,这一类化合物是药物化学家的关注焦点。2010 年至 2016 年的研究突出了它们的有效性,使其成为开发新的抗菌疗法的候选者 (Popiołek,2016 年)。

癌症研究

已研究了几种肼的抗肿瘤作用,其中重点是普卡巴肼(N-异丙基-α-(2-甲基肼基)-对甲苯酰胺盐酸盐)等。尽管在治疗某些癌症中有效,但许多肼的致癌特性导致对其使用采取谨慎的态度。治疗潜力和致癌风险之间的平衡是研究的一个重要领域,突出了在癌症治疗中使用肼的复杂性 (Tóth,1996 年)。

环境和安全问题

肼还因其环境和安全问题而闻名,特别是由于它们的毒性和潜在致癌性。研究评估了肼在环境中的发生、降解和影响,强调了需要谨慎管理和监管这些化合物以减轻其风险 (Bedoux 等人,2012 年)。

航天推进

在航空航天工程领域,对更安全、更环保的推进剂的探索引起了人们对绿色推进剂作为传统化学推进剂(如肼)替代品的兴趣。这一研究方向旨在降低与传统推进剂相关的环境和健康风险,推动陶瓷微型推进器和其他与绿色推进剂兼容的技术的发展 (Markandan 等人,2018 年)。

属性

IUPAC Name |

(5-chlorothiophen-2-yl)methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S/c6-5-2-1-4(9-5)3-8-7/h1-2,8H,3,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRWABUCYOMVGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)CNN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592517 |

Source

|

| Record name | [(5-Chlorothiophen-2-yl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887592-42-9 |

Source

|

| Record name | [(5-Chlorothiophen-2-yl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)

![2,4-Dimethoxybenzo[d]thiazole](/img/structure/B1320814.png)

![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)